molecular formula C18H21NO5S2 B2432199 1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1448063-75-9

1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Cat. No. B2432199
CAS RN: 1448063-75-9
M. Wt: 395.49
InChI Key: UIQTXKKMYZTAAA-UHFFFAOYSA-N
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Description

1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine, also known as MPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Scientific Research Applications

Synthesis and Pharmacological Properties

A study conducted by Sonda et al. (2004) synthesized a series of benzamide derivatives with a piperidine ring, aiming to evaluate their effects on gastrointestinal motility. The derivatives, including benzoyl, phenylsulfonyl, and benzylsulfonyl, showed promising results in accelerating gastric emptying and increasing the frequency of defecation. One specific compound, identified as a selective 5-HT4 receptor agonist, demonstrated potential as a novel prokinetic agent with reduced side effects, highlighting its efficacy in both the upper and lower gastrointestinal tract when administered orally (Sonda et al., 2004).

Electrochemical Studies

Golub and Becker (2015) focused on the electrochemical aspect, studying the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. They examined how these groups affected the methoxylation process under various conditions, providing insights into the electrochemical behavior of such compounds and their potential applications in synthesis and material science (Golub & Becker, 2015).

Biological Activity Screening

Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds incorporating piperidine derivatives and evaluated their biological activities, including antioxidant capacity and anticholinesterase activity. Their research sheds light on the medicinal chemistry applications of sulfonyl and piperidine compounds, contributing to the development of potential therapeutic agents (Karaman et al., 2016).

properties

IUPAC Name

4-(benzenesulfonyl)-1-(2-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-24-17-9-5-6-10-18(17)26(22,23)19-13-11-16(12-14-19)25(20,21)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQTXKKMYZTAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

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